molecular formula C12H18N2O B1602729 (1-Benzylpiperazin-2-yl)methanol CAS No. 476493-27-3

(1-Benzylpiperazin-2-yl)methanol

Cat. No.: B1602729
CAS No.: 476493-27-3
M. Wt: 206.28 g/mol
InChI Key: MIULIYROIRMPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperazin-2-yl)methanol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperazin-2-yl)methanol typically involves the reaction of ethyl 1-phenethylpiperazine-2-carboxylate with suitable reagents . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(1-Benzylpiperazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Piperazine: A parent compound with a wide range of pharmaceutical applications.

    1-Benzylpiperazine: A stimulant with structural similarity to (1-Benzylpiperazin-2-yl)methanol.

    2-(2-Benzylpiperazin-1-yl)ethanol: Another derivative with potential biological activities.

Uniqueness: this compound is unique due to its specific structural features and potential applications. Its hydroxyl group and benzyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(1-benzylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIULIYROIRMPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599661
Record name (1-Benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476493-27-3
Record name (1-Benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzylhydroxymethylpiperazine was prepared according to the reported literature procedure: A. Naylor et al, J. Med. Chem. 1993, 36, 2075-2083. To compound 379 (2.48 g, 12.00 mmol), which was dried just before use by azeotropic distillation with toluene under reduced pressure, dissolved in anhydrous DMF (24 mL) under an argon atmosphere was successively added N,N-diisopropylethylamine (3.15 mL, 17.95 mmol), 4 Å molecular sieves and dichloropyridazinone 378 (1.68 g, 5.98 mmol). The reaction mixture was heated at 100° C. for 23 h. Upon cooling to room temperature, the mixture was poured into an aqueous pH 7 phosphate buffer solution (400 mL) and diluted with ethyl acetate (300 mL). After decantation, the aqueous solution was extracted with ethyl acetate (3×350 mL). The combined organic extract was successively washed with water (400 mL) then brine (400 mL), dried (MgSO4), filtered, and concentrated. The crude oil was recrystallized from boiling ethyl acetate (250 mL), filtered and rinsed with cold methylene chloride (70 mL) to give 1.08 g of the product 380 (41% yield) as an off-white solid. MS (M+1): m/e 447.
[Compound]
Name
compound 379
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpiperazin-2-yl)methanol
Reactant of Route 2
(1-Benzylpiperazin-2-yl)methanol
Reactant of Route 3
(1-Benzylpiperazin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Benzylpiperazin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperazin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Benzylpiperazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.